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Compound of Interest

Compound Name: 0-2172

Cat. No.: B12762857

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the administration of 0-2172 in animal models is
limited. The following application notes and protocols are based on the known in vitro activity of
0-2172 and in vivo data from its structural and functional analog, methylphenidate. These
protocols should be considered as a starting point for study design and must be optimized for
specific experimental conditions.

Introduction

0-2172 is a potent and selective dopamine reuptake inhibitor (DRI) developed by Organix Inc.
[1][2]. It is a carbacyclic analog of methylphenidate, where the piperidine ring is replaced by a
cyclopentane moiety and a 3,4-dichloro substitution is present on the phenyl ring[1][2]. O-2172
exhibits a high affinity for the dopamine transporter (DAT) and significantly lower affinity for the
serotonin transporter (SERT), suggesting a more selective dopaminergic mechanism of action
compared to some other psychostimulants[3]. Due to its mechanism as a DRI, O-2172 is a
compound of interest for preclinical research in conditions where dopaminergic signaling is
implicated, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and other neuropsychiatric
disorders.

Mechanism of Action

0-2172 acts as a potent inhibitor of the dopamine transporter (DAT)[1][3]. By blocking DAT, O-
2172 prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic
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neuron. This leads to an increase in the extracellular concentration of dopamine, thereby
enhancing dopaminergic neurotransmission.

In Vitro Activity

Target IC50 (nM) Reference
Dopamine Transporter (DAT) 47 [3]
Serotonin Transporter (SERT) 7000 [3]

The high IC50 value for SERT indicates a much lower affinity for the serotonin transporter,
suggesting a selective dopaminergic effect.

Signaling Pathway

The primary signaling pathway affected by 0-2172 is the dopaminergic signaling cascade. By
increasing synaptic dopamine levels, 0-2172 indirectly modulates the activity of post-synaptic
dopamine receptors (D1-D5), which are G protein-coupled receptors (GPCRS) that can initiate
various downstream signaling events.

Presynaptic Neuron

Dopamine Vesicle Release
_— g Reuptake
Inhibition -1 Dopamine Transporter (DA‘I>
AN J

Postsynaptic Neuron

Downstream Signaling

Dopamine Receptor

Click to download full resolution via product page

Caption: 0-2172 inhibits the dopamine transporter (DAT), increasing synaptic dopamine levels.

Experimental Protocols
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Due to the lack of specific published protocols for 0-2172, the following methodologies are
adapted from preclinical studies of its analog, methylphenidate, in rodent models.

Animal Models

Commonly used rodent models for assessing the effects of dopaminergic stimulants include:

Spontaneously Hypertensive Rats (SHR): A widely used animal model for ADHD.

Wistar-Kyoto (WKY) Rats: Often used as a normotensive control for SHR.

Sprague-Dawley (SD) Rats: A common outbred strain used in behavioral pharmacology.

C57BL/6 Mice: A common inbred mouse strain for behavioral and genetic studies.

Drug Preparation and Administration

Vehicle Selection:
e Saline (0.9% NaCl): The most common vehicle for parenteral administration.
o Distilled Water: Suitable for oral administration.

o Tween 80 or Cremophor EL: Can be used in small percentages (e.g., 0.1-1%) to aid in the
solubilization of compounds for oral or parenteral routes.

Route of Administration:

« Intraperitoneal (i.p.) injection: A common route for systemic administration in rodents, offering
rapid absorption.

» Oral gavage (p.o.): Mimics the clinical route of administration for many drugs.

e Subcutaneous (s.c.) injection: Provides a slower and more sustained absorption compared
to i.p. injection.

Hypothetical Dosage Ranges (based on methylphenidate studies): It is crucial to perform dose-
response studies to determine the optimal dose for the desired effect.
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Proposed Starting

. Route of
Animal Model . . Dose Range Notes
Administration
(mglkg)
) Higher doses may
Rat (SHR, WKY, SD) i.p. 1-10

induce stereotypy.

Oral doses are

typically higher than
Rat (SHR, WKY, SD) p.o. 2-20 parenteral doses to

account for first-pass

metabolism.

Mice often require
Mouse (C57BL/6) i.p. 25-20 higher doses than rats
on a mg/kg basis.

Mouse (C57BL/6) p.o. 5-40

Experimental Workflow for Behavioral Assessment
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Caption: A generalized workflow for assessing the behavioral effects of 0-2172.

Key Behavioral Assays

Locomotor Activity: To assess stimulant effects. Animals are placed in an open field arena,
and their movement is tracked automatically.

Elevated Plus Maze / Open Field Test (center time): To evaluate anxiety-like behavior.
Forced Swim Test / Tail Suspension Test: To screen for potential antidepressant-like effects.

Novel Object Recognition Test: To assess effects on short-term memory and cognition.
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o Five-Choice Serial Reaction Time Task (5-CSRTT): To measure attention and impulsivity.

Pharmacokinetic Assessment

No specific pharmacokinetic data for 0-2172 is publicly available. The following table provides
a hypothetical profile based on the general characteristics of small molecule CNS drugs and
data from methylphenidate studies in rats. These values are illustrative and require
experimental determination.

Hypothetical Value L.
Parameter Route Description
(Rat)

Tmax (Time to ]
Time to reach peak

maximum i.p. 15 - 30 min )

_ plasma concentration.
concentration)
p.o. 30 - 60 min

) The peak plasma
Cmax (Maximum ) _
) i.p./p.o. Dose-dependent concentration
concentration) _
achieved.

Time for the plasma
t1/2 (Half-life) i.p./ p.o. 1 -3 hours concentration to

decrease by half.

The fraction of the
administered dose
that reaches systemic
_ o circulation. For
Bioavailability p.o. Low to Moderate ) )
methylphenidate in
rats, oral
bioavailability can be

low.

Protocol for Pharmacokinetic Study:

o Administer O-2172 at a defined dose and route to a cohort of animals.
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o Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30, 60, 120,
240, 480 minutes).

e Process blood to obtain plasma or serum.

e Analyze the concentration of 0-2172 in the samples using a validated analytical method
such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

» Calculate pharmacokinetic parameters using appropriate software.

Conclusion

0-2172 is a selective dopamine reuptake inhibitor with potential for investigating the role of the
dopaminergic system in various CNS disorders. While specific in vivo data is lacking, the
information provided here, based on its in vitro profile and data from its analog
methylphenidate, offers a solid foundation for initiating preclinical studies. Researchers are
strongly encouraged to conduct preliminary dose-finding and pharmacokinetic studies to
establish appropriate experimental parameters for their specific animal models and research
questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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